

Selectivity Profile of the p38 MAPK Inhibitor Doramapimod (BIRB 796)

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Compound of Interest

Compound Name: *p38 MAPK-IN-6*

Cat. No.: *B10803322*

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity profile of Doramapimod (BIRB 796), a potent p38 mitogen-activated protein kinase (MAPK) inhibitor. The information is presented to objectively assess its performance against other kinases, supported by experimental data.

Doramapimod (BIRB 796) is a highly potent, orally active, and selective inhibitor of p38 MAPKs.^[1] It belongs to the diaryl urea class of inhibitors and uniquely binds to an allosteric site, stabilizing the kinase in an inactive conformation.^{[2][3]} This mechanism confers a slow dissociation rate and high affinity for p38 α .^[4] Understanding the selectivity of such inhibitors is crucial for interpreting experimental results and predicting potential off-target effects in therapeutic applications.

Kinase Selectivity Profile of Doramapimod (BIRB 796)

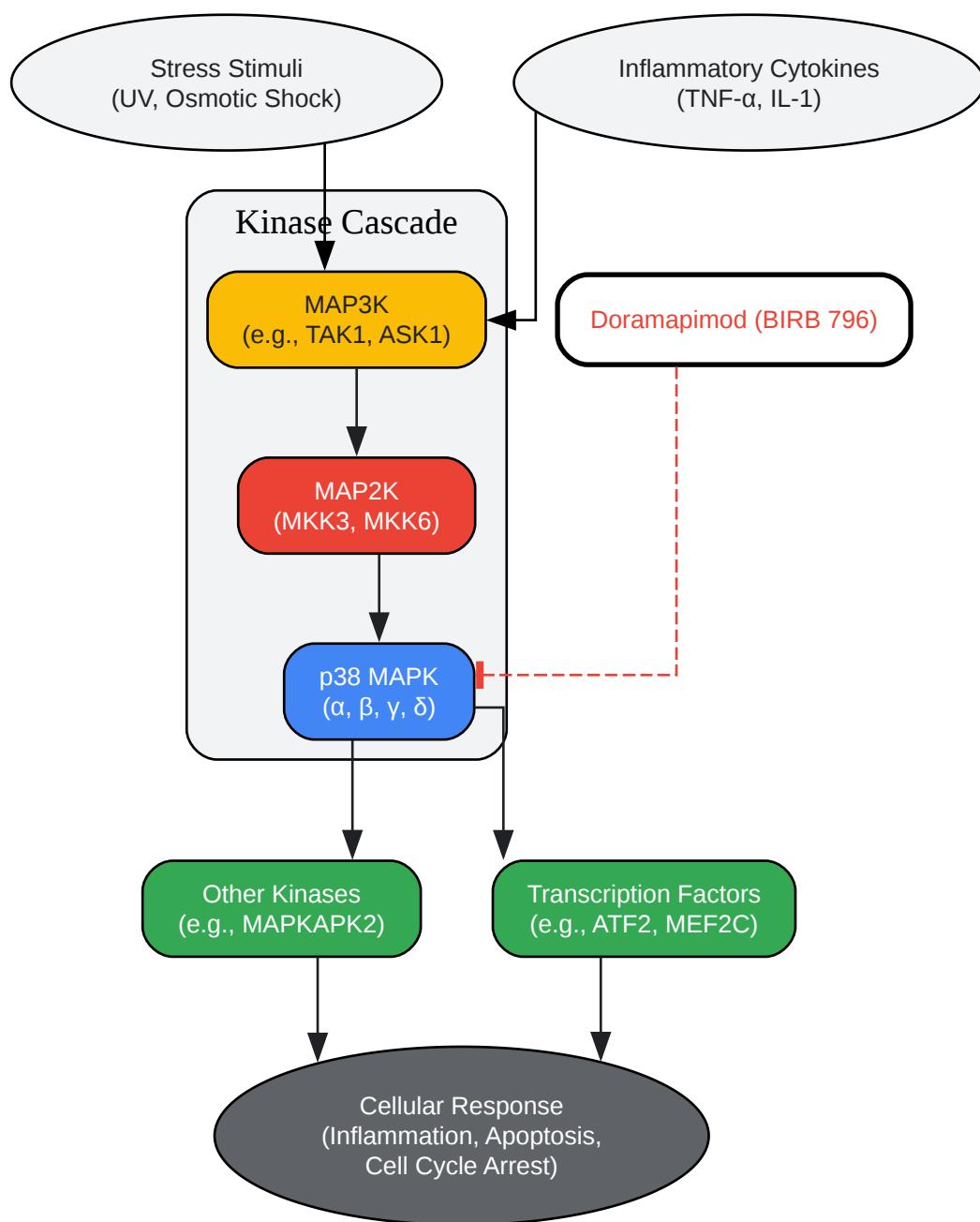
The inhibitory activity of Doramapimod has been evaluated against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (K_d) values for Doramapimod against p38 MAPK isoforms and a selection of other kinases.

Kinase Target	IC50 (nM)	Kd (nM)	Notes
p38 α (MAPK14)	38[1]	0.1[1]	High affinity and potent inhibition.
p38 β (MAPK11)	65[1]	-	Potent inhibition.
p38 γ (MAPK12)	200[1]	-	Moderate inhibition.
p38 δ (MAPK13)	520[1]	-	Lower potency compared to other isoforms.
JNK2	98[2][5]	-	330-fold greater selectivity for p38 α over JNK2.[6][7]
B-Raf	83[1][2]	-	Notable off-target inhibition.
c-Raf-1	1,400 (1.4 μ M)[5]	-	Weak inhibition.[6][7]
Fyn	Weak inhibition[6]	-	Weak inhibition observed.
Lck	Weak inhibition[6]	-	Weak inhibition observed.
Abl	14,600 (14.6 μ M)[6]	-	Very weak inhibition.
ERK1	No significant inhibition[6][7]	-	Highly selective against ERK1.
SYK	No significant inhibition[6][7]	-	Highly selective against SYK.
IKK2	No significant inhibition[6][7]	-	Highly selective against IKK2.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. It involves a three-tiered kinase cascade where a MAP kinase kinase kinase

(MAP3K) activates a MAP kinase kinase (MAP2K), which in turn activates p38 MAPK. Activated p38 then phosphorylates various downstream substrates, including other kinases and transcription factors, leading to a cellular response.



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Caption: The p38 MAPK signaling cascade and the point of inhibition by Doramapimod (BIRB 796).

Experimental Protocols

The determination of kinase inhibition profiles is critical for the characterization of small molecule inhibitors. A common method for this is a biochemical kinase inhibition assay. Below is a representative protocol for such an assay.

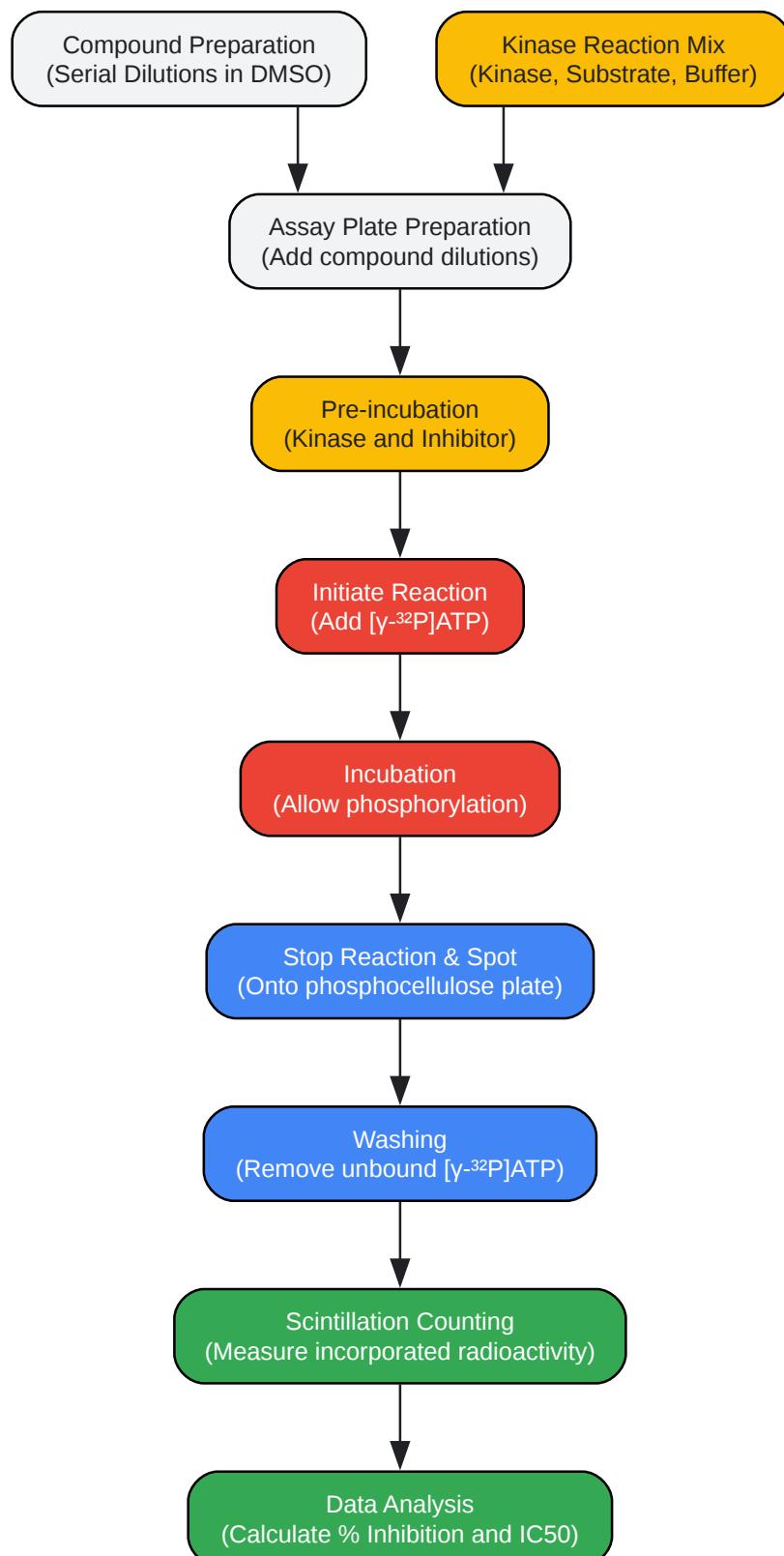
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a purified kinase using a radiolabeled ATP.

1. Reagents and Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- [γ -³²P]ATP (radiolabeled) and non-radiolabeled ATP
- Test compound (e.g., Doramapimod) dissolved in DMSO
- Phosphocellulose filter plates
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation counter and scintillation fluid

2. Experimental Workflow:

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Caption: General workflow for a biochemical kinase inhibition assay.

3. Detailed Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
- Assay Plate Setup: Add a small volume of each compound dilution to the wells of an assay plate. Include controls for 100% kinase activity (DMSO only) and 0% activity (no kinase).
- Kinase Reaction: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. Add this mix to the wells containing the compound dilutions.
- Pre-incubation: Allow the plate to incubate for a defined period (e.g., 10-20 minutes) at room temperature to permit the inhibitor to bind to the kinase.
- Initiate Phosphorylation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ -³²P]ATP to each well. The final ATP concentration should be at or near the K_m for the specific kinase.
- Reaction Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
- Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.
- Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ -³²P]ATP.
- Quantification: After drying the filter plate, add scintillation fluid to each well and measure the amount of incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This guide provides a comprehensive overview of the selectivity profile of Doramapimod (BIRB 796) and a standardized method for assessing kinase inhibitor selectivity. This information is

intended to aid researchers in the design and interpretation of their studies involving p38 MAPK inhibition.

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